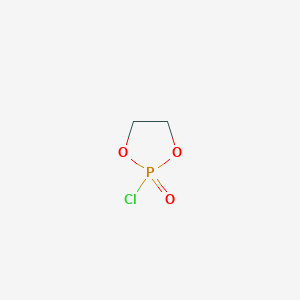

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

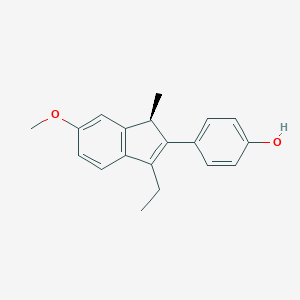

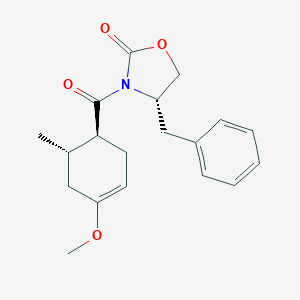

The compound 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, which is known for its dual reactivity as both an electrophilic and nucleophilic agent, making it valuable in the synthesis of new heterocyclic systems with significant properties . The structure of this compound includes a 1,3-dioxane ring, which is a common feature in various derivatives that have been studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione often involves reactions with various substituents to introduce different functional groups. For instance, the reaction with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline leads to the formation of 5-(1-aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones . Another example is the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione through a reaction with 4-methoxybenzaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has been extensively studied using X-ray diffraction analysis. The 1,3-dioxane ring often adopts a boat or envelope conformation, contributing to the stability of the molecule . The crystal structure of these compounds can exhibit non-crystallographic mirror symmetry or form supramolecular chains through hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is influenced by the substituents attached to the 1,3-dioxane ring. For example, the introduction of N-nucleophiles to certain derivatives leads to nucleophilic attack products, demonstrating the compound's ability to undergo various chemical transformations . Additionally, the selective hydrogenation of the exocyclic double bond has been observed in some derivatives, further indicating the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives are characterized using techniques such as FT-IR, FT-Raman spectroscopies, and DFT calculations. These studies provide insights into the vibrational spectra, wavenumbers, and normal modes of the molecules . Electrochemical methods like cyclic and differential pulse voltammetry have been used to evaluate the electrochemical behavior of these compounds, correlating the redox processes with ionization potentials and molecular orbital energies . The crystal packing of these molecules is often controlled by van der Waals forces and weak intermolecular interactions, which can influence their solid-state properties .

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Environmental Applications

Catalytic Synthesis

Research into polyoxymethylene dimethyl ethers (OMEs), which are related to the structural motif of dioxanes, highlights their potential as oxygenated fuels for diesel engines. The catalytic synthesis of OMEs focuses on simplifying production processes, improving efficiency, and reducing environmental impact. OME combustion is noted for reducing hazardous exhaust emissions, showcasing a direct application of related chemistry in sustainable fuel development (Baranowski, Bahmanpour, & Kröcher, 2017).

Environmental Remediation

The use of controlled release materials (CRMs) for the in situ remediation of recalcitrant organic pollutants in groundwater demonstrates an innovative approach to environmental management. CRMs can slowly release chemical oxidants or other reactive agents to degrade contaminants like 1,4-Dioxane over extended periods, highlighting the application of similar chemistry in tackling pollution and enhancing groundwater purity (O’Connor et al., 2018).

Material Science and Organic Chemistry

Organic Semiconductors and OLEDs

Research into BODIPY-based materials, which share a similar context of functional organic compounds, underscores their utility in organic electronics, particularly OLEDs. The structural manipulation and synthesis of these materials enable tunable optical properties for applications in sensors, photovoltaics, and light-emitting devices, reflecting the broader potential of advanced organic synthesis in material science (Squeo & Pasini, 2020).

Conformational Studies

Investigations into 1,3-dithianes and their analogues, including dioxanes, focus on understanding the anomeric effect and molecular conformations influenced by organophosphorus substituents. These studies are pivotal for designing molecules with desired physical and chemical properties, emphasizing the role of detailed structural analysis in organic chemistry (Mikołajczyk, 1993).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKCKPOZJSAJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380417 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione | |

CAS RN |

145544-03-2 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)